![molecular formula C15H17ClN2O2 B1418340 Acide 2-éthyl-1H,2H,3H,4H-benzo[b]1,6-naphtyridine-10-carboxylique chlorhydrate CAS No. 1170283-86-9](/img/structure/B1418340.png)

Acide 2-éthyl-1H,2H,3H,4H-benzo[b]1,6-naphtyridine-10-carboxylique chlorhydrate

Vue d'ensemble

Description

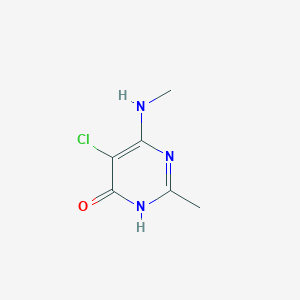

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 519150-65-3 . It is used for proteomics research . The IUPAC name for this compound is 2-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid . The InChI code for this compound is 1S/C15H16N2O2/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13/h3-6H,2,7-9H2,1H3,(H,18,19) .

Molecular Structure Analysis

The molecular weight of this compound is 256.3 . The InChI key for this compound is SJUVKSDEXHEPSA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder and it is stored at room temperature .Applications De Recherche Scientifique

Chimie Analytique

Ce composé est utilisé en chimie analytique pour le développement de nouvelles méthodes analytiques. Sa structure unique permet la création de capteurs et d'indicateurs spécifiques qui peuvent détecter la présence d'autres substances par le biais d'interactions moléculaires. Par exemple, il peut être utilisé dans des techniques de chromatographie et de spectroscopie, telles que la HPLC et la RMN, pour analyser la composition de mélanges complexes .

Recherche Pharmaceutique

En recherche pharmaceutique, ce produit chimique sert de bloc de construction pour la synthèse de candidats médicaments potentiels. Il peut être modifié pour produire des dérivés ayant diverses activités biologiques. Les chercheurs explorent son efficacité dans le traitement des maladies en observant son interaction avec des cibles biologiques, telles que les enzymes ou les récepteurs .

Science des Matériaux

La structure moléculaire du composé est bénéfique en science des matériaux, où il peut être incorporé dans des polymères ou des revêtements pour améliorer les propriétés des matériaux. Par exemple, il pourrait améliorer la stabilité thermique ou la résistance mécanique des matériaux utilisés dans des environnements à fortes contraintes .

Biochimie

Les biochimistes peuvent utiliser ce composé pour étudier la cinétique enzymatique et la spécificité des substrats. Son interaction avec les enzymes peut fournir des informations sur les mécanismes enzymatiques et aider à concevoir des inhibiteurs enzymatiques, qui sont précieux pour comprendre les voies métaboliques et développer des médicaments .

Synthèse Organique

En tant qu'intermédiaire en synthèse organique, ce composé est essentiel dans la construction de molécules organiques complexes. Sa réactivité permet aux chimistes d'introduire divers groupes fonctionnels, facilitant la synthèse d'un large éventail de composés organiques ayant des propriétés diverses .

Chimie Agricole

Dans le domaine de la chimie agricole, ce composé pourrait être étudié pour son utilisation potentielle comme précurseur de la synthèse de produits agrochimiques. Ses caractéristiques structurelles pourraient être avantageuses pour créer des composés pouvant agir comme pesticides ou herbicides, contribuant ainsi aux stratégies de protection des cultures .

Sciences de l'Environnement

Les scientifiques de l'environnement pourraient explorer l'utilisation de ce composé dans la détection et l'élimination des polluants. Ses propriétés chimiques pourraient le rendre approprié pour une utilisation dans des capteurs qui détectent les contaminants environnementaux ou dans des matériaux qui aident à la séquestration et à la dégradation de substances nocives .

Enseignement de la Chimie

Enfin, ce composé peut être utilisé comme outil pédagogique dans l'enseignement de la chimie pour démontrer diverses réactions chimiques et techniques de synthèse. Il fournit un exemple pratique aux étudiants pour comprendre les concepts théoriques en chimie organique et les méthodes analytiques .

Safety and Hazards

Mécanisme D'action

It’s worth noting that 1,6-naphthyridines, the core structure of the compound , are known to be pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .

For a more detailed understanding of this compound, further research or experimental studies would be required. If you have access to a research institution or a university, you might consider reaching out to them for more information. Alternatively, you could contact the supplier or manufacturer of the compound for more specific data .

Analyse Biochimique

Biochemical Properties

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can bind to DNA and RNA, interfering with their replication and transcription processes .

Cellular Effects

The effects of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride on various cell types and cellular processes are profound. This compound can induce apoptosis (programmed cell death) in cancer cells by activating caspases, which are proteases that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell division, differentiation, and survival . Furthermore, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can alter gene expression by modulating transcription factors and epigenetic markers .

Molecular Mechanism

At the molecular level, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This compound can inhibit enzyme activity by competing with natural substrates for binding sites or by inducing conformational changes that reduce enzyme efficiency . Additionally, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can activate or repress gene expression by interacting with transcription factors and chromatin-modifying enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .

Dosage Effects in Animal Models

The effects of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, this compound can inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, it can induce adverse effects, such as hepatotoxicity, nephrotoxicity, and immunosuppression . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a specific dosage .

Metabolic Pathways

2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which oxidize the compound to more water-soluble metabolites for excretion . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . Binding proteins, such as albumin, can also facilitate its distribution in the bloodstream and its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-ethyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid hydrochloride is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and transcription factors . It can also accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy and specificity .

Propriétés

IUPAC Name |

2-ethyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.ClH/c1-2-17-8-7-13-11(9-17)14(15(18)19)10-5-3-4-6-12(10)16-13;/h3-6H,2,7-9H2,1H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSXCOSDEJMXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![N-(4-Methylbenzyl)-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B1418268.png)

![N-Cyclohexyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418269.png)

![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)

![3-[4-(2-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418274.png)

![2-[(3,4-Dimethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1418276.png)

![2-Isopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1418278.png)

![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)